Carbenicillin disodium
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Overview
Description
- Mechanistically, it acts similarly to ampicillin by interfering with cell wall synthesis in gram-negative bacteria.
- Notably, it exhibits low toxicity to plant tissues.
Carbenicillin Disodium Salt: is derived from penicillin G and features a carboxyl and benzyl group in its chemical structure.
Preparation Methods
Synthetic Routes: Carbenicillin is synthesized through semi-synthetic reactions involving penicillin G’s side chain.
Reaction Conditions: Specific synthetic conditions may vary, but the carboxylbenzyl group is introduced during the semi-synthesis.
Chemical Reactions Analysis
Reactivity: Carbenicillin inhibits both gram-negative and gram-positive bacteria.
Common Reagents: It is soluble in water and gradually decomposes in aqueous solutions. It is unstable in acidic or alkaline conditions.
Major Products: Carbenicillin’s primary effect is disrupting bacterial cell wall synthesis.
Scientific Research Applications
Broad-Spectrum Antibiotic: Widely used in biochemical research and resistance screening.
Pseudomonas aeruginosa: Particularly effective against this resistant Gram-negative bacterium.
Mechanism of Action
Targets: Carbenicillin interferes with bacterial cell wall synthesis.
Stability: It is more stable than ampicillin due to slower breakdown by beta-lactamase.
Satellite Colonies: It reduces satellite colony growth during prolonged incubations.
Comparison with Similar Compounds
Uniqueness: Carbenicillin’s carboxylbenzyl group sets it apart.
Similar Compounds: While I don’t have a comprehensive list, other penicillin derivatives share some similarities.
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJTGSCYUUYAL-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Na2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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